molecular formula C14H11FO2 B1440900 2-Fluoro-4-(3-methylphenyl)benzoic acid CAS No. 1183946-65-7

2-Fluoro-4-(3-methylphenyl)benzoic acid

Cat. No.: B1440900
CAS No.: 1183946-65-7
M. Wt: 230.23 g/mol
InChI Key: NJNUTPBGWJQWOD-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-methylphenyl)benzoic acid, also known as 3-fluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid, is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a biphenyl structure, which includes a carboxylic acid functional group.

Preparation Methods

The synthesis of 2-Fluoro-4-(3-methylphenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the nucleophilic fluorination of 1, which can be used to prepare fluorinated benzoic acids .

Chemical Reactions Analysis

2-Fluoro-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-Fluoro-4-(3-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions involving fluorinated aromatic compounds.

    Medicine: It may serve as a building block for the development of pharmaceutical agents.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-methylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biochemical studies or pharmaceutical development .

Comparison with Similar Compounds

2-Fluoro-4-(3-methylphenyl)benzoic acid can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-fluoro-4-(3-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJNUTPBGWJQWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681176
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183946-65-7
Record name 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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